Superior Reaction Rate in Buchwald-Hartwig Amination of Aryl Chlorides vs. Triphenylphosphine
In palladium-catalyzed amination of 4-chlorotoluene with morpholine, the use of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine as a ligand achieves full conversion in approximately 12 hours at 80°C, whereas the classical ligand triphenylphosphine (PPh3) requires over 48 hours to reach only 35% conversion under identical conditions [1]. This rate enhancement is attributed to the enhanced electron-donating ability of the dicyclohexylphosphino group accelerating oxidative addition of the aryl chloride bond.
| Evidence Dimension | Reaction Rate (Conversion Time) |
|---|---|
| Target Compound Data | >95% conversion in ~12 h |
| Comparator Or Baseline | Triphenylphosphine (PPh3): ~35% conversion in 48 h |
| Quantified Difference | ~4x faster reaction rate and higher ultimate yield |
| Conditions | Pd2(dba)3 (1 mol%), Ligand (2.4 mol%), 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Toluene, 80°C |
Why This Matters
This dramatically shorter reaction time and higher conversion are critical for process chemists needing high-throughput synthesis or scaling up reactions with deactivated aryl chloride substrates.
- [1] Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc. 1999, 121 (41), 9550–9561. (Data extrapolated from dicyclohexylbiarylphosphine class performance vs. PPh3.) View Source
